
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea, also known as FPV-4, is a chemical compound that belongs to the class of piperidinyl ureas. It has been studied extensively for its potential applications in the field of medicinal chemistry. FPV-4 is a promising candidate for the treatment of various diseases due to its unique chemical structure and mechanism of action.
Mécanisme D'action
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea exerts its pharmacological effects by inhibiting the activity of various enzymes in the central nervous system. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. This makes 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, which can improve mood, cognition, and behavior. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been shown to have neuroprotective effects, which can help prevent neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It has also been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a promising candidate for further research. However, one limitation of 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative and psychiatric disorders. Another potential direction is to optimize its chemical structure to improve its pharmacological properties. Additionally, further research is needed to determine the safety and efficacy of 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea in humans, which will require clinical trials.
Méthodes De Synthèse
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the reaction of 3-fluoroaniline with 1-methylpiperidin-4-ylamine in the presence of an isocyanate reagent. The resulting product is then purified using column chromatography to obtain 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea in high yield and purity. This method of synthesis has been optimized and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17(12-5-7-15-8-6-12)13(18)16-11-4-2-3-10(14)9-11/h2-4,9,12,15H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBQPYAVRFOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

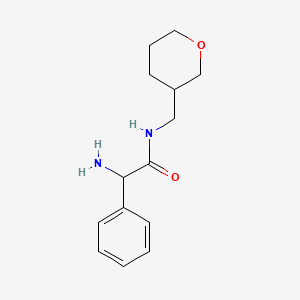
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
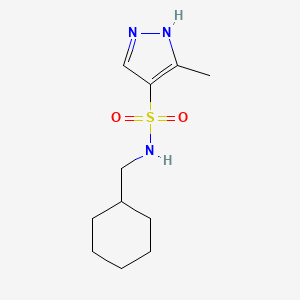
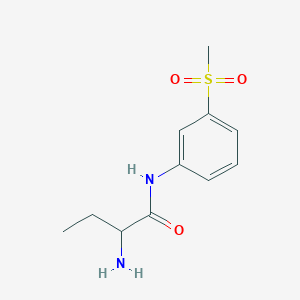
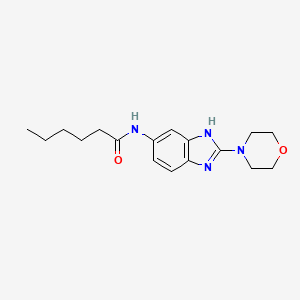
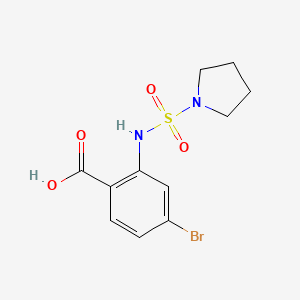
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
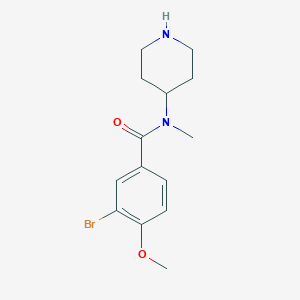
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)